molecular formula C8H8F3NO B3029125 (3-Amino-5-(trifluoromethyl)phenyl)methanol CAS No. 537039-44-4

(3-Amino-5-(trifluoromethyl)phenyl)methanol

Cat. No. B3029125
M. Wt: 191.15
InChI Key: UONWUJGPXCGHNL-UHFFFAOYSA-N
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Description

“(3-Amino-5-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular weight of 227.61 . It is also known as “[3-amino-5-(trifluoromethyl)phenyl]methanol hydrochloride” and has the IUPAC name of the same . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is "1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-13)2-7(12)3-6;/h1-3,13H,4,12H2;1H" . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 227.61 .

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

(3-Amino-5-(trifluoromethyl)phenyl)methanol has applications in catalysis, particularly in Huisgen 1,3-dipolar cycloadditions. A study demonstrated the use of a related triazolylmethanol ligand in forming a complex with CuCl, which catalyzed Huisgen cycloadditions efficiently (Ozcubukcu et al., 2009).

Synthesis of 3-Oxo-4-Amino-1,2,3-Oxadiazole

Another application is in the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole derivatives. A research demonstrated a new synthetic route to these compounds starting from benzyl cyanide and involving a 5-iminium-sydnone N-oxide intermediate (Bohle & Perepichka, 2009).

Oxidative Transformation in Organic Synthesis

(3-Amino-5-(trifluoromethyl)phenyl)methanol is also relevant in oxidative transformation processes. For example, the oxidation of 5-amino-1,6-dimethyl-3-phenyluracil with thallium(III) nitrate trihydrate in methanol was studied, showcasing its role in organic synthesis transformations (Matsuura et al., 1992).

Electrochemical Behavior in Aqueous-Alcoholic Media

The compound is also used in electrochemical studies. Research on the electrooxidation of related triazoles in methanol-acetate buffer highlights its importance in understanding electrochemical behaviors (Fotouhi et al., 2002).

Palladium Catalyzed C-H Halogenation

It's involved in the synthesis of substituted arenes via palladium-catalyzed C-H halogenation, demonstrating a method for synthesizing multi-substituted arenes (Sun et al., 2014).

Synthesis of 2-(Disubstituted Amino)-5(4)Phenylimidazoles

The compound plays a role in the synthesis of imidazole derivatives, as shown in the reaction of 1-phenyl-1,2-propanedione with disubstituted guanidines in methanol (Nishimura et al., 1975).

Charge-Transfer Molecular Complexes

Charge-transfer molecular complexes involving related thiadiazoles have been studied in methanol, furthering our understanding of such complexes (Mahmoud et al., 1988).

Impact on Lipid Dynamics in Biological Membranes

Methanol, a solvent often used with this compound, impacts lipid dynamics in biological and synthetic membranes, which is crucial for understanding cell survival and protein reconstitution (Nguyen et al., 2019).

Aza-Piancatelli Rearrangement/Michael Reaction

The compound is involved in the aza-Piancatelli rearrangement/Michael reaction synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, demonstrating its utility in organic chemistry (Reddy et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-amino-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3,13H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONWUJGPXCGHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264893
Record name 3-Amino-5-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-(trifluoromethyl)phenyl)methanol

CAS RN

537039-44-4
Record name 3-Amino-5-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537039-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of [3-nitro-5-(trifluoromethyl)phenyl]methanol (1.8 g, 8.0 mmol) (Step A, Example 23) in THF (36 mL) was added concentrated HCl (18 mL) and SnCl2.2H2O (8.7 g, 38.8 mmol). The reaction was stirred at room temperature for 24 hours and then poured slowly into saturated NaHCO3 (250 mL). After neutralization was complete, the reaction was extracted with EtOAc (3×50 mL). The organic extracts were washed with brine (75 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 50% EtOAc/hexanes afforded 1.5 g (quantitative) of [3-amino-5-(trifluoromethyl)phenyl]methanol. Rf=0.35 (50% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 6.98 (s, 1H), 6.84 (s, 1H), 6.81 (s, 1H), 4.65 (s, 2H), 3.87 (bs, 1H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of [3-nitro-5-(trifluoromethyl)phenyl]methanol (1.8 g, 8.0 mmol) (Step A, Example 23) in TIE (36 mL) was added concentrated HCl (18 mL) and SnCl2.2H2O (8.7 g, 38.8 mmol). The reaction was stirred at room temperature for 24 hours and then poured slowly into saturated NaHCO3 (250 mL). After neutralization was complete, the reaction was extracted with EtOAc (3×50 mL). The organic extracts were washed with brine (75 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 50% EtOAc/hexanes afforded 1.5 g (quantitative) of [3-amino-5-(trifluoromethyl)phenyl]methanol. Rf=0.35 (50% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 6.98 (s, 1H), 6.84 (s, 1H), 6.81 (s, 1H), 4.65 (s, 2H), 3.87 (bs, 1H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

(3-Nitro-5-(trifluoromethyl)phenyl)methanol (2.6 g, 11.6 mmol) in methanol (30 mL) was flushed with nitrogen, and treated with palladium (10% on charcoal, 260 mg). The flask was flushed with hydrogen and allowed to stir under an atmosphere of hydrogen overnight. The reaction was flushed with nitrogen, filtered through celite, and concentrated. Column chromatography on silica gel (50% ethyl acetate/hexanes) afforded 1.9 g (85%). 1H-NMR (CDCl3, 500 MHz) δ 6.95 (s, 1H), 6.80 (s, 1H), 6.79 (s, 1H), 4.61 (s, 2H). Mass spec.: 192.15 (MH)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-5-(trifluoromethyl)phenyl)methanol
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Reactant of Route 6
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(3-Amino-5-(trifluoromethyl)phenyl)methanol

Citations

For This Compound
2
Citations
Q Wang, Y Dai, Y Ji, H Shi, Z Guo, D Chen… - European Journal of …, 2019 - Elsevier
Although lung adenocarcinoma patients have benefited from the development of targeted therapy, patients with lung squamous cell carcinoma (SqCC) have no effective treatment due …
Number of citations: 12 www.sciencedirect.com
CL Stenbratt - 2021 - eldorado.tu-dortmund.de
The human genome is mainly transcribed into non-coding RNAs that are not translated into proteins. With increasing understanding of function through continued research it has …
Number of citations: 3 eldorado.tu-dortmund.de

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